molecular formula C15H12ClN5O2 B11492294 2-chloro-4-methyl-6-[(2E)-1-methyl-2-(2-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile

2-chloro-4-methyl-6-[(2E)-1-methyl-2-(2-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B11492294
M. Wt: 329.74 g/mol
InChI Key: OTWBEGHPMDIUSB-GIJQJNRQSA-N
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Description

2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with various functional groups, including a chloro group, a methyl group, and a nitrophenylmethylidene hydrazinyl group

Preparation Methods

The synthesis of 2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactionsThe final step involves the condensation of the pyridine derivative with 2-nitrophenylmethylidene hydrazine under specific reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines .

Scientific Research Applications

2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenylmethylidene hydrazinyl group is particularly important for its biological activity, as it can form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with various substituents. For example:

    2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-AMINOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE: The hydroxyl group can enhance the compound’s ability to form hydrogen bonds, affecting its solubility and reactivity.

The uniqueness of 2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

2-chloro-4-methyl-6-[methyl-[(E)-(2-nitrophenyl)methylideneamino]amino]pyridine-3-carbonitrile

InChI

InChI=1S/C15H12ClN5O2/c1-10-7-14(19-15(16)12(10)8-17)20(2)18-9-11-5-3-4-6-13(11)21(22)23/h3-7,9H,1-2H3/b18-9+

InChI Key

OTWBEGHPMDIUSB-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=NC(=C1C#N)Cl)N(C)/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)N(C)N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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